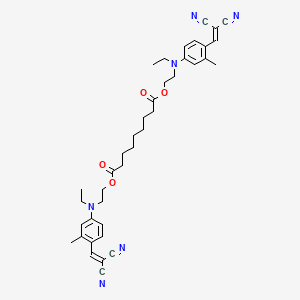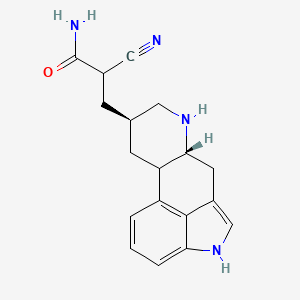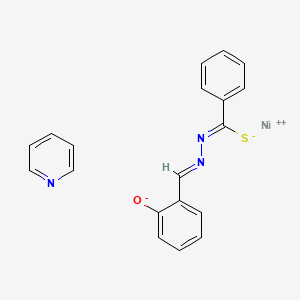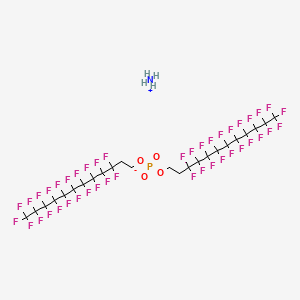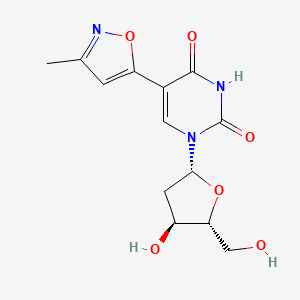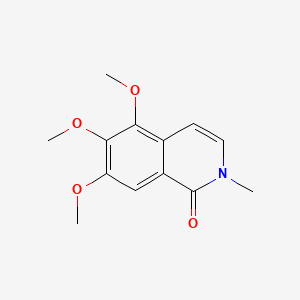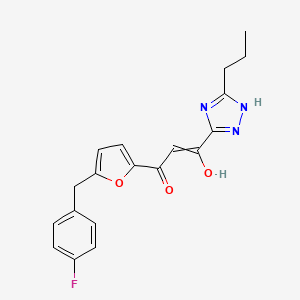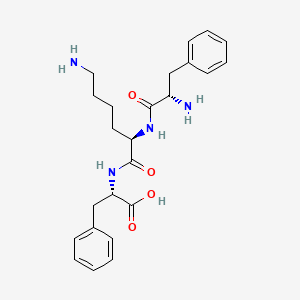
1-methylcyclohexan-1-olate;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohexan-1-olate;titanium(4+) is a chemical compound with the molecular formula C28H52O4Ti and a molecular weight of 500.60 g/mol. This compound is known for its unique structure, which includes a titanium ion coordinated with four 1-methylcyclohexan-1-olate ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylcyclohexan-1-olate;titanium(4+) typically involves the reaction of titanium tetrachloride (TiCl4) with 1-methylcyclohexanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+4C7H13OH→Ti(OC7H13)4+4HCl
Industrial Production Methods
In an industrial setting, the production of 1-methylcyclohexan-1-olate;titanium(4+) involves large-scale reactors where titanium tetrachloride is reacted with 1-methylcyclohexanol under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylcyclohexan-1-olate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The 1-methylcyclohexan-1-olate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or phenols under anhydrous conditions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and other organic oxidation products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium alkoxides or phenoxides depending on the substituting ligand.
Applications De Recherche Scientifique
1-Methylcyclohexan-1-olate;titanium(4+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying titanium’s biological interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for titanium-based pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-methylcyclohexan-1-olate;titanium(4+) involves its ability to coordinate with various substrates through its titanium center. The titanium ion can form stable complexes with organic molecules, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing transition states and lowering activation energies in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium isopropoxide (Ti(OiPr)4): Another titanium alkoxide with similar catalytic properties.
Titanium butoxide (Ti(OBu)4): Used in similar applications but with different ligand properties.
Titanium ethoxide (Ti(OEt)4): A smaller alkoxide ligand that offers different reactivity and solubility characteristics.
Uniqueness
1-Methylcyclohexan-1-olate;titanium(4+) is unique due to its bulky 1-methylcyclohexan-1-olate ligands, which provide steric hindrance and influence the compound’s reactivity and selectivity in catalytic processes. This makes it particularly useful in applications where controlled reactivity is essential .
Propriétés
Numéro CAS |
71965-03-2 |
|---|---|
Formule moléculaire |
C28H52O4Ti |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
1-methylcyclohexan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C7H13O.Ti/c4*1-7(8)5-3-2-4-6-7;/h4*2-6H2,1H3;/q4*-1;+4 |
Clé InChI |
AYWZPHLYKZOBLD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)[O-].CC1(CCCCC1)[O-].CC1(CCCCC1)[O-].CC1(CCCCC1)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12698078.png)


